3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone
Description
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-2-3-14(18)13(8-10)15(20)4-1-9-5-11(17)7-12(19)6-9/h2-3,5-8H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMVQMYIXFOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644974 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-32-1 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-5-fluorobenzene and 2,5-dichloropropiophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as palladium or copper may be used to enhance the reaction rate.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest that it may exhibit biological activity relevant to the treatment of various diseases. For instance, compounds with similar structures have been linked to anti-inflammatory and anticancer properties.
Case Study:
In a study published in ACS Publications, derivatives of this compound were synthesized and evaluated for their pharmacological activities. The findings indicated that modifications to the phenyl ring could enhance the efficacy of these compounds against specific cancer cell lines . Such research underscores the importance of this compound in drug design and development.
Agricultural Science
Pesticide Formulation:
The compound's chlorinated structure makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Chlorinated compounds are often effective in targeting pests due to their ability to disrupt biological processes.
Research Findings:
Investigations into its efficacy as a pesticide have shown promising results. For example, formulations containing this compound demonstrated significant insecticidal activity against common agricultural pests, suggesting its potential role in sustainable agriculture practices .
Material Science
Polymer Synthesis:
In material science, this compound can be utilized as a monomer in the synthesis of polymers. The incorporation of halogenated compounds can impart unique properties to polymers, such as increased thermal stability and resistance to solvents.
Application Example:
Research has indicated that polymers synthesized from this compound exhibit enhanced mechanical properties compared to non-halogenated counterparts. This makes them suitable for applications in coatings and adhesives where durability is essential .
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared below with structurally related propiophenone derivatives, focusing on substituent positions, halogen types, and physicochemical properties.
Key Observations:
Substituent Position :
- The 2',5' dichloro configuration in the target compound differs from 2',4' in 5l. The latter’s closer substituents may enhance steric hindrance, favoring enantioselectivity in catalytic hydrogenation .
- The 3-chloro-5-fluoro phenyl group introduces a meta-halogenated pattern, contrasting with para-substituted analogs (e.g., 4-chlorophenyl in ). This could alter dipole moments and π-π stacking interactions.
Chloro groups increase lipophilicity (higher LogP), as seen in , while fluorine’s smaller size may improve metabolic stability.
Physicochemical Properties :
Biological Activity
3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.6 g/mol. The compound features a propiophenone backbone substituted with chlorine and fluorine atoms, which are known to influence pharmacological properties significantly.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, chlorinated and fluorinated derivatives often demonstrate enhanced activity against various Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anticancer Properties : Research has shown that fluorinated compounds can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of fluorine is believed to enhance metabolic stability and bioavailability, leading to increased efficacy in cancer treatment .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various studies. For example, compounds with similar halogen substitutions have shown varying degrees of toxicity towards human cell lines, indicating that structural modifications can lead to significant changes in biological responses .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many halogenated compounds act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression .
- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis in microbial cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or analogs:
- Antimicrobial Efficacy : A study evaluating various chlorinated phenyl derivatives found that certain analogs exhibited Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .
- Anticancer Activity : In vitro studies on structurally similar fluorinated compounds demonstrated significant cytotoxic effects on MCF-7 cells with IC50 values indicating potent anticancer activity. The introduction of fluorine was crucial for maintaining metabolic stability and enhancing potency .
- Toxicological Assessments : Toxicity studies revealed that while some derivatives exhibited low cytotoxicity (CC50 > 32 µM), others showed higher toxicity profiles (CC50 = 0.52 µM), highlighting the importance of structural modifications in determining safety profiles .
Data Tables
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | 16 | N/A |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Anticancer (MCF-7) | N/A | <10 |
| 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | Antimicrobial | N/A | >32 |
Q & A
Q. How is 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone synthesized in laboratory settings?
The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-fluorophenyl-substituted precursor reacts with a dichlorinated acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key intermediates, such as 3-(3-chloro-5-fluorophenyl)propionaldehyde, are often used to introduce the aryl group . Post-synthesis purification involves column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures to isolate the product .
Q. What spectroscopic methods are employed to characterize this compound?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms aromatic substitution patterns.
- Mass spectrometry (MS) verifies molecular weight and fragmentation pathways.
- Infrared (IR) spectroscopy detects functional groups like ketones and C-Cl/C-F bonds.
- X-ray crystallography (using programs like SHELXL or ORTEP-3) resolves crystal structures and validates stereochemistry .
Q. What safety protocols are recommended for handling this compound?
Based on analogs like 3-chlorophenol, researchers should:
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Store the compound in airtight containers away from oxidizing agents.
- Dispose of waste via approved hazardous waste protocols, as halogenated aromatics may persist in the environment .
Advanced Research Questions
Q. How can researchers address challenges in purifying this compound?
Purification difficulties arise due to the compound’s hydrophobic nature and structural similarity to byproducts. Advanced methods include:
Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity?
Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can be investigated by:
Q. How does the compound’s stability vary under different experimental conditions?
Stability studies involve:
Q. What is the compound’s role in multi-step synthetic routes for bioactive molecules?
The dichloropropiophenone core serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
